molecular formula C9H9NO4 B14129833 methyl 4-formamido-3-hydroxybenzoate

methyl 4-formamido-3-hydroxybenzoate

Cat. No.: B14129833
M. Wt: 195.17 g/mol
InChI Key: CEQZNFLHWCUANG-UHFFFAOYSA-N
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Description

Methyl 4-formamido-3-hydroxybenzoate is an aromatic ester derivative characterized by a benzoate backbone with substituents at positions 3 (hydroxyl group) and 4 (formamido group, -NHCHO). Its molecular formula is C₉H₉NO₄, with a molecular weight of 195.17 g/mol. The compound is structurally significant due to its functional groups, which influence its physicochemical properties and reactivity.

The synthesis of related benzoate derivatives often involves multi-step reactions. For instance, methyl-4-formyl benzoate (a precursor to formamido derivatives) is used in the synthesis of benzimidazole compounds via condensation with amines or hydrazine .

Properties

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

methyl 4-formamido-3-hydroxybenzoate

InChI

InChI=1S/C9H9NO4/c1-14-9(13)6-2-3-7(10-5-11)8(12)4-6/h2-5,12H,1H3,(H,10,11)

InChI Key

CEQZNFLHWCUANG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)NC=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-formamido-3-hydroxybenzoate typically involves the esterification of 4-formamido-3-hydroxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-formamido-3-hydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

    Reduction: The formamido group can be reduced to an amino group using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-formamido-3-oxobenzoic acid.

    Reduction: Methyl 4-amino-3-hydroxybenzoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 4-formamido-3-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of methyl 4-formamido-3-hydroxybenzoate involves its interaction with specific molecular targets. The hydroxyl and formamido groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Structural Analogues

The following table summarizes methyl 4-formamido-3-hydroxybenzoate and its closest structural analogues, highlighting differences in substituents, molecular weight, and functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties/Applications
This compound C₉H₉NO₄ 195.17 -OH (3), -NHCHO (4) Potential intermediate in drug synthesis; formamido group enhances hydrogen bonding
Methyl 4-amino-3-hydroxybenzoate C₈H₉NO₃ 167.16 -OH (3), -NH₂ (4) Higher solubility in acidic media; used in dye chemistry
Methyl 3-amino-4-methoxybenzoate C₉H₁₁NO₃ 181.19 -NH₂ (3), -OCH₃ (4) Increased lipophilicity; methoxy group improves metabolic stability
Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate C₁₂H₁₄O₄ 222.24 -OH (4), -O-(cyclopropylmethyl) (3) Bulky substituent reduces crystallinity; explored in polymer research

Functional Group Analysis

Formamido vs. Amino Groups: The formamido group (-NHCHO) in this compound introduces amide-like polarity, enhancing hydrogen-bonding capacity compared to the primary amine (-NH₂) in methyl 4-amino-3-hydroxybenzoate. This may improve binding affinity in biological systems but could reduce stability under hydrolytic conditions .

Hydroxyl vs. Methoxy Groups: Replacing the hydroxyl group with methoxy (e.g., methyl 3-amino-4-methoxybenzoate) increases lipophilicity, which can enhance membrane permeability but reduce solubility in aqueous media .

Positional Isomerism :

  • Substituent position significantly affects properties. For example, methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate demonstrates how steric hindrance from the cyclopropylmethoxy group alters physical properties compared to isomers with smaller substituents.

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